molecular formula C16H13BrN2O2S B2856210 N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide CAS No. 892849-48-8

N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide

Katalognummer B2856210
CAS-Nummer: 892849-48-8
Molekulargewicht: 377.26
InChI-Schlüssel: WROUBGBGZAEZRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide, also known as BZ-423, is a synthetic compound that has been developed for its potential therapeutic applications. It is a small molecule that has been shown to have immunomodulatory and anti-inflammatory properties.

Wirkmechanismus

The mechanism of action of N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide involves its interaction with the mitochondrial protein, VDAC1 (voltage-dependent anion channel 1). N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide binds to a specific site on VDAC1 and induces a conformational change that leads to the opening of the channel. This results in the release of cytochrome c from the mitochondria, which triggers apoptosis in cells.
Biochemical and Physiological Effects
N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated T cells. N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In addition, N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide has been shown to disrupt the biofilm formation of various pathogens, which could potentially lead to the development of new antimicrobial agents.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide in lab experiments is its specificity for VDAC1. This allows for the selective targeting of cells that overexpress VDAC1, such as cancer cells. However, one of the limitations of using N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide is its solubility in aqueous solutions. This can make it difficult to administer in vivo and can also limit its use in certain types of experiments.

Zukünftige Richtungen

There are several future directions for the research of N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide. One potential area of research is the development of new analogs of N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide that have improved solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide in other diseases such as neurodegenerative disorders and cardiovascular diseases. In addition, further studies are needed to fully understand the mechanism of action of N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide and its potential impact on mitochondrial function.

Synthesemethoden

N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide is synthesized through a multi-step process that involves the reaction of 4-bromo-1,3-benzothiazol-2-amine with 4-ethoxybenzoyl chloride in the presence of a base. The resulting product is purified through recrystallization and characterized through various analytical techniques such as NMR spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases such as autoimmune disorders, cancer, and infectious diseases. It has been shown to have immunomodulatory properties by inhibiting the activation of T cells and reducing the production of pro-inflammatory cytokines. N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide has also been shown to have anti-tumor activity by inducing apoptosis in cancer cells. In addition, N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide has been shown to have antimicrobial activity against various pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa.

Eigenschaften

IUPAC Name

N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2S/c1-2-21-11-8-6-10(7-9-11)15(20)19-16-18-14-12(17)4-3-5-13(14)22-16/h3-9H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROUBGBGZAEZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.